![molecular formula C8H11N3O B8788891 6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 743374-53-0](/img/structure/B8788891.png)
6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine derivatives, which are structurally similar to the compound you mentioned, have attracted attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
Three-component reactions of 6-aminouracils and 6-aminothiouracils with formaldehyde and primary amines have been reported to give 6-alkyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 6-alkyl-2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a unique aromatic heterocycle . The exact structure would depend on the specific substituents and their positions on the ring.Chemical Reactions Analysis
6,8-Dimethyl-3-chloropyrimido-[4,5-c]pyridazin-5,7(6H,8H)dione, a compound similar to the one you mentioned, reacts with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases to give products of nucleophilic substitution of the chlorine atom .Mechanism of Action
Future Directions
properties
CAS RN |
743374-53-0 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H11N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h5-6H,2-4H2,1H3 |
InChI Key |
FSBVJSSLHUBOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CN=CN2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

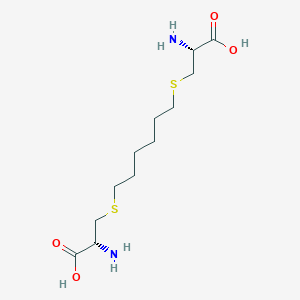
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)


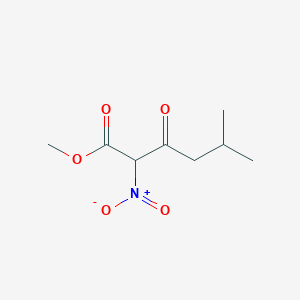
![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)
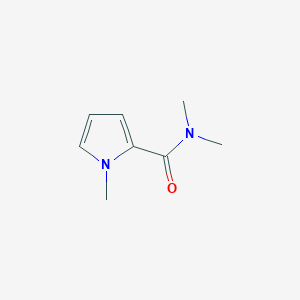
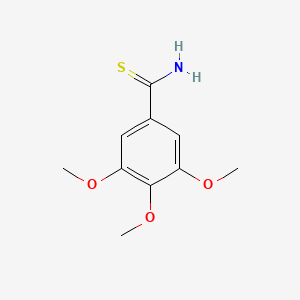
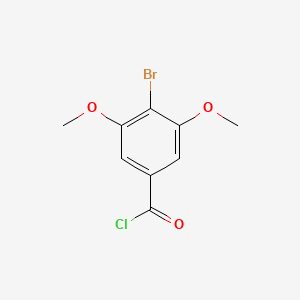

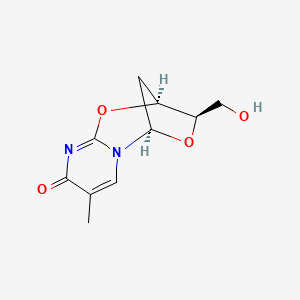
![6-Chloro-2-phenyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8788889.png)

![(1h-Pyrrolo[2,3-b]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B8788908.png)